

2,4-Dimethylpyrimidine-5-carboxylic acid structural properties

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Compound of Interest

Compound Name: 2,4-Dimethylpyrimidine-5-carboxylic acid

Cat. No.: B181270

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An In-depth Technical Guide on the Structural Properties of **2,4-Dimethylpyrimidine-5-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and physicochemical properties of **2,4-Dimethylpyrimidine-5-carboxylic acid** (CAS No. 74356-36-8). The document consolidates key data including molecular structure, physicochemical parameters, and spectroscopic profiles. Detailed experimental protocols for the determination of these properties are provided to support researchers in their laboratory work. Furthermore, this guide employs structured data tables for clarity and includes logical workflow diagrams generated using Graphviz to illustrate key processes and relationships, adhering to strict visualization standards for scientific and professional audiences.

Core Molecular and Physicochemical Properties

2,4-Dimethylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with two methyl groups and a carboxylic acid functional group. These features dictate its chemical reactivity, solubility, and potential for biological interactions.

Property	Value	Source(s)
IUPAC Name	2,4-dimethylpyrimidine-5-carboxylic acid	
CAS Number	74356-36-8	[1][2]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1][2]
Molecular Weight	152.15 g/mol	[1]
Canonical SMILES	<chem>CC1=NC(=NC=C1C(=O)O)C</chem>	[3][4]
InChI	InChI=1S/C7H8N2O2/c1-4-6(7(10)11)3-8-5(2)9-4/h3H,1-2H3,(H,10,11)	[4]
Physical State	Expected to be a solid at room temperature.	N/A
Melting Point	Data not explicitly available. Related compounds like 2,4-dihydroxypyrimidine-5-carboxylic acid have a high melting point (283 °C with decomposition), suggesting this compound is also a stable solid.	N/A
Boiling Point	Data not available; likely to decompose at high temperatures.	N/A
pKa	No experimental value found. The presence of the carboxylic acid group confers acidic properties. The pKa can be determined experimentally via potentiometric titration or estimated using computational models.[5][6][7][8]	N/A

Solubility	No specific quantitative data available. As a carboxylic acid, it is expected to be sparingly soluble in water and soluble in basic aqueous solutions (e.g., NaOH, NaHCO ₃) due to the formation of its carboxylate salt. ^{[9][10][11][12]} It is likely soluble in organic solvents like DMSO and methanol.	N/A
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Crystallographic Properties

While the specific crystal structure of **2,4-Dimethylpyrimidine-5-carboxylic acid** has not been explicitly reported in the reviewed literature, analysis of structurally similar pyrimidine carboxylates provides valuable insight. It is common for such derivatives to crystallize in monoclinic systems, often with space groups like $P2_1/n$ or $P2_1/c$.^[13] The pyrimidine ring in these structures typically adopts a non-planar conformation. X-ray diffraction would be the definitive method to determine its precise crystal lattice parameters and molecular geometry in the solid state.

Spectroscopic Profile

Spectroscopic analysis is critical for the structural elucidation and purity assessment of **2,4-Dimethylpyrimidine-5-carboxylic acid**. The following sections describe the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Expected Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H -NMR	> 10.0	Broad Singlet	Carboxylic Acid (-COOH)
~8.5 - 9.0	Singlet	Pyrimidine Ring Proton (CH)	
~2.5 - 2.7	Singlet	Methyl Group (-CH ₃)	
~2.4 - 2.6	Singlet	Methyl Group (-CH ₃)	
^{13}C -NMR	~165 - 175	-	Carboxylic Acid Carbon (C=O)
~160 - 170	-	Pyrimidine Ring Carbons (C-N)	
~120 - 140	-	Pyrimidine Ring Carbons (C-H, C-COOH)	
~20 - 25	-	Methyl Carbons (-CH ₃)	

Note: The carboxylic acid proton in ^1H -NMR is often very broad and may be off-scale depending on the solvent and concentration.[\[11\]](#) The carbonyl carbon in ^{13}C -NMR for carboxylic acid derivatives typically appears in the 160-180 ppm range.[\[14\]](#)

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features from the carboxylic acid group.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2500 - 3300	Broad, Strong	O-H Stretch	Carboxylic Acid (H-bonded)
~2900 - 3000	Medium	C-H Stretch	Methyl Groups
1700 - 1740	Strong, Sharp	C=O Stretch	Carboxylic Acid (Carbonyl)
~1600	Medium	C=N, C=C Stretch	Pyrimidine Ring
~1200 - 1300	Medium	C-O Stretch	Carboxylic Acid
~900	Broad	O-H Bend	Carboxylic Acid Dimer

The characteristic broadness of the O-H stretch is due to extensive intermolecular hydrogen bonding, a hallmark of carboxylic acids.[\[15\]](#)[\[16\]](#)

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

m/z Value	Interpretation
152.15	[M] ⁺ , Molecular Ion
135	[M - OH] ⁺
107	[M - COOH] ⁺
Other Fragments	Loss of CH ₃ , CO, and cleavage of the pyrimidine ring.

The molecular ion peak is expected at an m/z corresponding to the molecular weight (152.15).[\[3\]](#)[\[1\]](#) Common fragmentation pathways for carboxylic acids involve the loss of the hydroxyl or the entire carboxyl group.[\[17\]](#)[\[18\]](#) Predicted collision cross-section (CCS) data can further aid in identification.[\[4\]](#)

Experimental Protocols

The following protocols provide standardized methods for determining the key structural and physicochemical properties of **2,4-Dimethylpyrimidine-5-carboxylic acid**.

Protocol for Melting Point Determination (Capillary Method)

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered by crushing it in a mortar.[\[19\]](#)
- **Capillary Loading:** Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- **Apparatus Setup:** Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).
- **Heating:** Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- **Observation:** Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
- **Replicates:** Perform at least two measurements to ensure consistency.

Protocol for Solubility Profiling

- **Setup:** Label five clean test tubes for the following solvents: Water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), and an organic solvent (e.g., Methanol).
- **Sample Addition:** Add approximately 25 mg of the solid sample to 0.5 mL of each solvent in the respective test tubes.[\[9\]](#)
- **Mixing:** Vigorously mix each tube using a vortex mixer or by tapping for at least 30 seconds.
- **Observation:** Record whether the sample is soluble (forms a clear, homogeneous solution) or insoluble.[\[9\]](#)

- pH Test (for water): If the compound is water-soluble, test the resulting solution with pH paper. An acidic pH (<5) is indicative of a carboxylic acid.[9]
- Gas Evolution (for NaHCO_3): For the NaHCO_3 tube, observe for the evolution of CO_2 gas (bubbling), which is a positive test for a carboxylic acid.[10][11]

Protocol for pKa Determination (Potentiometric Titration)

- Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).[5]
- Titration Setup: Calibrate a pH meter and place the electrode in the sample solution. Place the solution on a magnetic stir plate.
- Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.[5]
- Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[5]

Visualizations: Workflows and Relationships

Diagrams created using the DOT language to illustrate relevant processes and concepts.

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